N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide -

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide

Catalog Number: EVT-6213582
CAS Number:
Molecular Formula: C24H28N2O3
Molecular Weight: 392.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Avanafil

Compound Description: Avanafil is a phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. It was discovered by the same company that conducted research on PDE10A inhibitors. []

Relevance: Although Avanafil targets PDE5, its discovery led to the exploration of structurally related compounds as potential PDE10A inhibitors. This highlights the potential for structural modifications of known compounds to target different but related biological targets. Since N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide contains a tetrahydro-2H-pyran moiety, similar to Avanafil, it could also potentially serve as a starting point for the development of new PDE inhibitors, including those targeting PDE10A. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor, exhibiting higher potency for PDE10A than for PDE5. []

Relevance: This compound shares the tetrahydro-2H-pyran moiety with N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. This structural similarity suggests that N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide could also potentially interact with PDE10A or serve as a scaffold for the design of novel PDE10A inhibitors. []

Venetoclax

Compound Description: Venetoclax is a potent BCL-2 inhibitor used for the treatment of various blood cancers. [, ]

Relevance: Venetoclax also contains a tetrahydro-2H-pyran moiety, highlighting the prevalence of this structural motif in biologically active compounds. The presence of this shared structural feature suggests that N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide may exhibit similar pharmacological properties or could be modified to target the BCL-2 pathway. [, ]

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of venetoclax, formed during oxidative stress degradation. []

Relevance: Like venetoclax and N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, VNO contains a tetrahydro-2H-pyran moiety. The identification of VNO as an impurity underscores the potential for oxidative metabolism of compounds containing this structural feature, including N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of venetoclax, formed via Meisenheimer rearrangement of VNO. []

Relevance: Similar to VNO, VHA shares the tetrahydro-2H-pyran motif with N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide. The formation of VHA through rearrangement of VNO provides further insights into the potential metabolic pathways and potential chemical modifications of compounds containing this structural element. []

M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide)

Compound Description: M27 is a major human metabolite of venetoclax, primarily formed by cytochrome P450 isoform 3A4 (CYP3A4). It is a disproportionate human metabolite, not expected to have clinically relevant on- or off-target pharmacological activities. []

Relevance: M27 also contains the tetrahydro-2H-pyran moiety, highlighting its metabolic stability and presence in a major human metabolite of venetoclax. The identification of M27 emphasizes the potential for N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide to be metabolized by CYP3A4 or other cytochrome P450 enzymes, potentially leading to metabolites with similar structural features. []

M30 (2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide)

Compound Description: M30 is a nitro reduction metabolite of venetoclax, likely formed by gut bacteria. []

Relevance: M30, like venetoclax, VNO, VHA, and N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, contains a tetrahydro-2H-pyran moiety. The identification of M30 as a bacterial metabolite suggests that N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide could also be susceptible to bacterial metabolism in the gut. []

GA101

Compound Description: GA101 is a type II anti-CD20 antibody. []

Relevance: While GA101 is an antibody and not directly structurally related to N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, it is mentioned in the context of combination therapy with venetoclax, which shares the tetrahydro-2H-pyran moiety. This highlights the potential for N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide or its derivatives to be used in combination therapies with other anti-cancer agents, possibly including antibodies. []

(2S,3S,4S,5R,6S)-6-(4-(((((((S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl)oxy)methyl)(2-(methylsulfonyl)ethyl)carbamoyl)oxy)methyl)-2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-methylpropanamido)acetamido)phenoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (MAC glucuronide phenol-linked SN-38)

Compound Description: This compound is an albumin-conjugated derivative of SN-38, designed to improve its pharmacokinetic properties. []

Relevance: Although this compound does not directly resemble N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, it highlights the use of albumin conjugation as a strategy to enhance the pharmacokinetic properties of small molecule drugs. This strategy could potentially be applied to N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide or its derivatives to improve their therapeutic potential. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

Compound Description: This compound is synthesized through a photochemical approach using water as a solvent. []

Relevance: While not directly structurally related to N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide, this compound highlights the use of environmentally friendly photochemical methods for the synthesis of complex heterocycles containing tetrahydro-2H-pyran moieties. These synthetic approaches could potentially be explored for the preparation of N-(3'-methyl-3-biphenylyl)-1-(tetrahydro-2H-pyran-4-ylcarbonyl)prolinamide or its analogues. []

Properties

Product Name

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide

IUPAC Name

N-[3-(3-methylphenyl)phenyl]-1-(oxane-4-carbonyl)pyrrolidine-2-carboxamide

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

InChI

InChI=1S/C24H28N2O3/c1-17-5-2-6-19(15-17)20-7-3-8-21(16-20)25-23(27)22-9-4-12-26(22)24(28)18-10-13-29-14-11-18/h2-3,5-8,15-16,18,22H,4,9-14H2,1H3,(H,25,27)

InChI Key

GRAISJOTOSZEQE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)C4CCOCC4

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN3C(=O)C4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.